Quantitative Preferential Extraction of Perrhenate over Molybdate by Tetraphenylarsonium Chloride
In the chloroform extraction of perrhenate (ReO₄⁻) from an aqueous phase at pH 8-9, tetraphenylarsonium chloride achieves a distribution coefficient of ~1,000, enabling near-quantitative separation from molybdate (MoO₄²⁻), which remains in the aqueous phase [1]. This high selectivity for the monovalent perrhenate over divalent molybdate is a direct consequence of the cation's size and hydrophobic character, which preferentially stabilizes ion-pairs with low charge density anions. While tetraphenylphosphonium chloride can be substituted in this system, its efficacy and selectivity under identical conditions are not equivalent and often require optimization [1].
| Evidence Dimension | Extraction selectivity for ReO₄⁻ vs. MoO₄²⁻ |
|---|---|
| Target Compound Data | Distribution coefficient (D) ≈ 1,000 for ReO₄⁻ in CHCl₃ at pH 8-9 |
| Comparator Or Baseline | Tetraphenylphosphonium chloride (Ph₄PCl): comparable but not identical performance; tetraalkylammonium salts generally exhibit lower selectivity or require different conditions |
| Quantified Difference | Near-quantitative separation of Re from Mo achievable with Ph₄AsCl |
| Conditions | Aqueous phase: pH 8-9, containing ReO₄⁻ and MoO₄²⁻; Organic phase: 0.05 M Ph₄AsCl in CHCl₃ |
Why This Matters
For applications requiring high-purity rhenium separation from molybdenum-rich matrices (e.g., nuclear waste processing), TPAC offers a documented, high-selectivity extraction pathway not readily matched by common ammonium or phosphonium alternatives.
- [1] Marczenko, Z.; Balcerzak, M. Separation, Preconcentration and Spectrophotometry in Inorganic Analysis; Elsevier: Amsterdam, 2000; Vol. 10, pp 401-403. DOI: 10.1016/S0926-4345(00)80113-3 View Source
